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Compound of Interest

Compound Name: 1,1,1-Tribromoacetone

Cat. No.: B11932703 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available and predicted spectral

data for 1,1,1-tribromoacetone (CAS No. 3770-98-7), a halogenated ketone of interest in

organic synthesis and pharmaceutical development. Due to a scarcity of publicly available

experimental spectra for this specific compound, this guide combines reported mass

spectrometry data with predicted Nuclear Magnetic Resonance (NMR) and Infrared (IR)

spectral characteristics based on established principles and data from analogous structures.

Introduction
1,1,1-Tribromoacetone, with the molecular formula C₃H₃Br₃O, is a derivative of acetone

featuring a tribromomethyl group.[1] This structural feature significantly influences its chemical

reactivity and spectroscopic properties. Understanding its spectral signature is crucial for its

identification, characterization, and quantification in research and development settings.

Spectral Data Summary
The following tables summarize the available and predicted spectral data for 1,1,1-
tribromoacetone.

Mass Spectrometry Data
Mass spectrometry of 1,1,1-tribromoacetone is characterized by fragmentation patterns

influenced by the presence of three bromine atoms, which have two major isotopes (⁷⁹Br and

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 1 / 8 Tech Support

https://www.benchchem.com/product/b11932703?utm_src=pdf-interest
https://www.benchchem.com/product/b11932703?utm_src=pdf-body
https://www.benchchem.com/product/b11932703?utm_src=pdf-body
https://pubchem.ncbi.nlm.nih.gov/compound/1_1_1-Tribromoacetone
https://www.benchchem.com/product/b11932703?utm_src=pdf-body
https://www.benchchem.com/product/b11932703?utm_src=pdf-body
https://www.benchchem.com/product/b11932703?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b11932703?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


⁸¹Br) in nearly equal abundance. This results in characteristic isotopic patterns for bromine-

containing fragments.

Table 1: Mass Spectrometry Data for 1,1,1-Tribromoacetone

Property Value Source

Molecular Formula C₃H₃Br₃O PubChem[1]

Molecular Weight 294.77 g/mol PubChem[1]

Major Peaks (m/z) 43, 44, 42 PubChem[1]

Further analysis suggests that the peak at m/z 43 likely corresponds to the acetyl cation

[CH₃CO]⁺, a common fragment in the mass spectra of methyl ketones.

Predicted NMR Spectral Data
Due to the lack of publicly available experimental NMR spectra, the following data is based on

prediction and analysis of similar halogenated ketones.

Table 2: Predicted ¹H NMR Spectral Data for 1,1,1-Tribromoacetone

Predicted Chemical
Shift (δ) ppm

Multiplicity Integration Assignment

~2.5 - 3.0 Singlet 3H CH₃

The chemical shift of the methyl protons is expected to be downfield from that of acetone due

to the electron-withdrawing effect of the adjacent tribromomethyl group. A predicted value of

7.64 ppm in acetone solvent has been reported, though this appears unusually high and may

need experimental verification.[2]

Table 3: Predicted ¹³C NMR Spectral Data for 1,1,1-Tribromoacetone
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Predicted Chemical Shift (δ) ppm Assignment

~190 - 200 C=O (Ketone)

~30 - 40 CH₃ (Methyl)

~35 - 45 CBr₃

Predicted Infrared (IR) Spectroscopy Data
The IR spectrum of 1,1,1-tribromoacetone is expected to show characteristic absorption

bands for its functional groups.

Table 4: Predicted IR Absorption Bands for 1,1,1-Tribromoacetone

Wavenumber (cm⁻¹) Intensity Assignment

~1730 - 1710 Strong C=O Stretch (Ketone)

~1450 - 1350 Medium C-H Bend (Methyl)

~700 - 500 Strong C-Br Stretch

Experimental Protocols
The following are generalized protocols for obtaining the spectral data for 1,1,1-
tribromoacetone, based on standard techniques for halogenated ketones.

Gas Chromatography-Mass Spectrometry (GC-MS)
Sample Preparation: Prepare a dilute solution of 1,1,1-tribromoacetone in a volatile organic

solvent such as dichloromethane or ethyl acetate.

Instrumentation: Use a gas chromatograph coupled to a mass spectrometer with an electron

ionization (EI) source.

GC Conditions:

Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms).
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Injector Temperature: 250 °C.

Oven Program: Start at 50 °C, hold for 2 minutes, then ramp to 250 °C at 10 °C/min.

Carrier Gas: Helium at a constant flow rate.

MS Conditions:

Ionization Mode: Electron Ionization (EI) at 70 eV.

Mass Range: Scan from m/z 40 to 350.

Ion Source Temperature: 230 °C.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Sample Preparation: Dissolve 5-10 mg of 1,1,1-tribromoacetone in approximately 0.7 mL of

a deuterated solvent (e.g., CDCl₃, acetone-d₆) in an NMR tube. Add a small amount of

tetramethylsilane (TMS) as an internal standard (0 ppm).

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).

¹H NMR Acquisition:

Acquire the spectrum with a sufficient number of scans to obtain a good signal-to-noise

ratio.

Typical spectral width: 0-10 ppm.

¹³C NMR Acquisition:

Acquire a proton-decoupled ¹³C NMR spectrum.

A larger number of scans will be required compared to ¹H NMR.

Typical spectral width: 0-220 ppm.

Infrared (IR) Spectroscopy
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Sample Preparation:

Solid Phase: Prepare a KBr pellet by mixing a small amount of 1,1,1-tribromoacetone
with dry potassium bromide and pressing it into a thin disk.

Solution Phase: Dissolve the sample in a suitable solvent (e.g., chloroform) and place it in

a liquid IR cell.

Instrumentation: A Fourier-transform infrared (FTIR) spectrometer.

Acquisition:

Record the spectrum over the mid-IR range (typically 4000-400 cm⁻¹).

Acquire a background spectrum of the pure solvent or KBr pellet and subtract it from the

sample spectrum.

Visualizations
General Spectroscopic Analysis Workflow
The following diagram illustrates a typical workflow for the spectroscopic analysis of a chemical

compound like 1,1,1-tribromoacetone.
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General Spectroscopic Analysis Workflow
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A generalized workflow for spectroscopic analysis.

Logical Relationship of Spectroscopic Data
This diagram shows the relationship between the different spectroscopic techniques and the

structural information they provide for 1,1,1-tribromoacetone.
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Relationship of Spectroscopic Data to Molecular Structure

Spectroscopic Techniques
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Information derived from different spectroscopic techniques.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. 1,1,1-Tribromoacetone | C3H3Br3O | CID 536749 - PubChem [pubchem.ncbi.nlm.nih.gov]

2. NP-MRD: 1H NMR Spectrum (1D, 1000 MHz, acetone, predicted) (NP0014951) [np-
mrd.org]

To cite this document: BenchChem. [Spectral Analysis of 1,1,1-Tribromoacetone: A Technical
Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b11932703#spectral-data-nmr-ir-mass-spec-for-1-1-1-
tribromoacetone]

Disclaimer & Data Validity:

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 7 / 8 Tech Support

https://www.benchchem.com/product/b11932703?utm_src=pdf-body-img
https://www.benchchem.com/product/b11932703?utm_src=pdf-custom-synthesis
https://pubchem.ncbi.nlm.nih.gov/compound/1_1_1-Tribromoacetone
https://np-mrd.org/spectra/nmr_one_d/843144
https://np-mrd.org/spectra/nmr_one_d/843144
https://www.benchchem.com/product/b11932703#spectral-data-nmr-ir-mass-spec-for-1-1-1-tribromoacetone
https://www.benchchem.com/product/b11932703#spectral-data-nmr-ir-mass-spec-for-1-1-1-tribromoacetone
https://www.benchchem.com/product/b11932703#spectral-data-nmr-ir-mass-spec-for-1-1-1-tribromoacetone
https://www.benchchem.com/product/b11932703#spectral-data-nmr-ir-mass-spec-for-1-1-1-tribromoacetone
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b11932703?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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